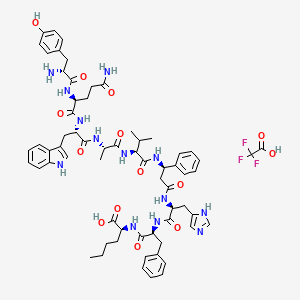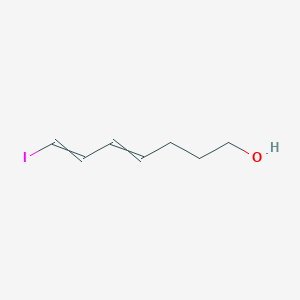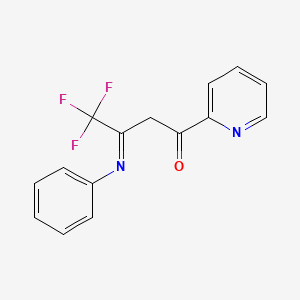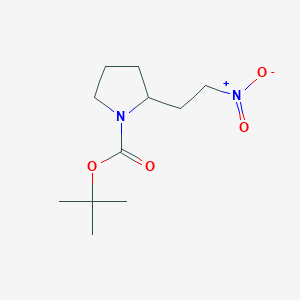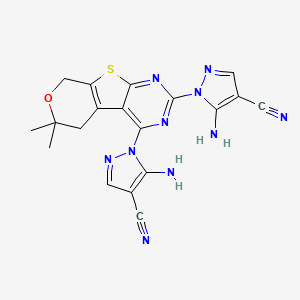
C19H16N10OS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C19H16N10OS is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C19H16N10OS typically involves multi-step organic reactions. One common method includes the formation of Schiff bases, which are synthesized through the condensation of primary amines with carbonyl compounds . The reaction conditions often require an acidic or basic catalyst to facilitate the condensation process. Additionally, the use of solvents such as ethanol or methanol can enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
C19H16N10OS: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction where halogens are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
C19H16N10OS: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism by which C19H16N10OS exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
C19H16N10O2S: A similar compound with an additional oxygen atom.
C19H16N10S: A similar compound without the oxygen atom.
C19H16N10OS2: A similar compound with an additional sulfur atom.
Uniqueness
C19H16N10OS: is unique due to its specific combination of atoms and the resulting structural properties.
Propiedades
Fórmula molecular |
C19H16N10OS |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
5-amino-1-[5-(5-amino-4-cyanopyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H16N10OS/c1-19(2)3-11-12(8-30-19)31-17-13(11)16(28-14(22)9(4-20)6-24-28)26-18(27-17)29-15(23)10(5-21)7-25-29/h6-7H,3,8,22-23H2,1-2H3 |
Clave InChI |
BUJKXYGLHGFPNI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)N4C(=C(C=N4)C#N)N)N5C(=C(C=N5)C#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
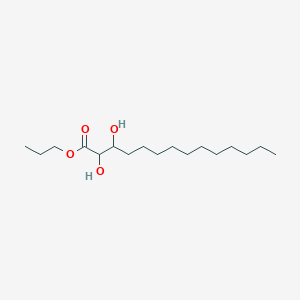
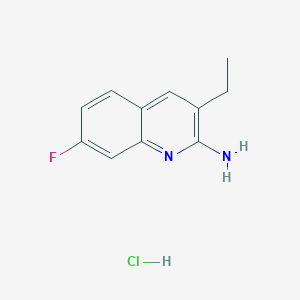
![[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)
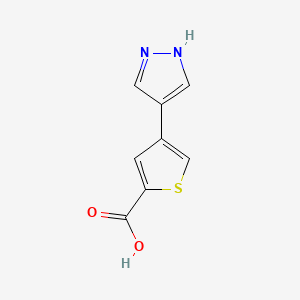

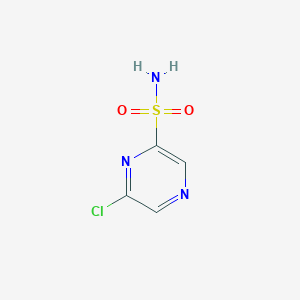
![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
![5-Methyl-2,6,7,11-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1,3,5,8-tetraene hydrochloride](/img/structure/B15173551.png)
